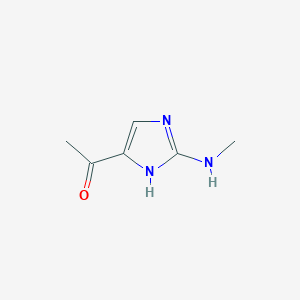
2-Chloro-5-cyanopentanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-cyanopentanoyl chloride is an organic compound with the molecular formula C6H8ClNO It is a chlorinated derivative of pentanoyl chloride, featuring both a cyano group and a chloro group on the pentanoyl backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyanopentanoyl chloride typically involves the chlorination of 5-cyanopentanoyl chloride. One common method includes the reaction of 5-cyanopentanoyl chloride with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{5-Cyanopentanoyl chloride} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 2-Chloro-5-cyanopentanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-5-cyanopentanoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 2-Chloro-5-cyanopentanoic acid.
Reduction: 2-Chloro-5-aminopentanoic acid.
科学的研究の応用
2-Chloro-5-cyanopentanoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-5-cyanopentanoyl chloride primarily involves its reactivity towards nucleophiles. The chloro group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The cyano group can participate in further chemical transformations, such as reduction or hydrolysis, to yield functionalized products.
類似化合物との比較
2-Chloro-5-bromopentanoyl chloride: Similar structure but with a bromine atom instead of a cyano group.
5-Cyanopentanoyl chloride: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-5-aminopentanoyl chloride: Contains an amino group instead of a cyano group, leading to different reactivity and applications.
Uniqueness: 2-Chloro-5-cyanopentanoyl chloride is unique due to the presence of both chloro and cyano groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
特性
分子式 |
C6H7Cl2NO |
|---|---|
分子量 |
180.03 g/mol |
IUPAC名 |
2-chloro-5-cyanopentanoyl chloride |
InChI |
InChI=1S/C6H7Cl2NO/c7-5(6(8)10)3-1-2-4-9/h5H,1-3H2 |
InChIキー |
LNGIEOAAVBMHIO-UHFFFAOYSA-N |
正規SMILES |
C(CC#N)CC(C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)





![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)

![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)




